molecular formula C21H27N3O B14300383 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile CAS No. 120777-82-4

5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile

Katalognummer: B14300383
CAS-Nummer: 120777-82-4
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: NGRFOASSUAWCEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a phenyl group that has a decyloxy chain and a cyano group. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .

Vorbereitungsmethoden

The synthesis of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(decyloxy)benzaldehyde with suitable pyrazine derivatives can yield the desired compound. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity .

Analyse Chemischer Reaktionen

5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential antimicrobial, antiviral, and anticancer activities.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the development of organic materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivative .

Vergleich Mit ähnlichen Verbindungen

5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile can be compared with other pyrazine derivatives, such as:

This compound’s unique combination of substituents makes it a valuable scaffold for developing new molecules with specific properties and applications.

Eigenschaften

CAS-Nummer

120777-82-4

Molekularformel

C21H27N3O

Molekulargewicht

337.5 g/mol

IUPAC-Name

5-(4-decoxyphenyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C21H27N3O/c1-2-3-4-5-6-7-8-9-14-25-20-12-10-18(11-13-20)21-17-23-19(15-22)16-24-21/h10-13,16-17H,2-9,14H2,1H3

InChI-Schlüssel

NGRFOASSUAWCEO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(N=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.